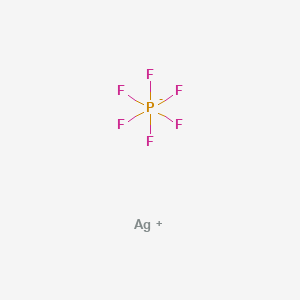

六氟磷酸银

货号 B1329948

CAS 编号:

26042-63-7

分子量: 252.832 g/mol

InChI 键: SCQBROMTFBBDHF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Silver hexafluorophosphate is a catalyst used for various reactions such as sulfimidation, hydrogenation of aldehydes to alcohols, and hydroacyloxylation of alkynes with carboxylic acids .

Synthesis Analysis

Silver hexafluorophosphate can be prepared by a metathetic reaction between the respective ammonium salts and silver nitrate in an acetonitrile medium .Chemical Reactions Analysis

Silver hexafluorophosphate is commonly used to replace halide ligands with the weakly coordinating hexafluorophosphate anion. The abstraction of the halide is driven by the precipitation of the appropriate silver halide . It can also act as an oxidant, forming silver metal as a by-product .Physical And Chemical Properties Analysis

Silver hexafluorophosphate is an off-white powder with a melting point of 102°C . It is soluble in organic solvents . Its chemical formula is AgPF6 and it has a molecular weight of 252.83 g/mol .科学研究应用

Halide Abstraction

- Application : AgPF6 is used to replace halide ligands with the weakly coordinating hexafluorophosphate anion .

- Method : The abstraction of the halide is driven by the precipitation of the appropriate silver halide .

- Results : This process results in the formation of complexes with weakly coordinating hexafluorophosphate anions .

Preparation of Acetonitrile Complexes

- Application : AgPF6 is used in the preparation of acetonitrile complexes from a metal bromide .

- Method : This reaction would typically be conducted in a solution of acetonitrile .

- Results : The result is the formation of acetonitrile complexes .

Oxidation of Ferrocene

- Application : AgPF6 can act as an oxidant, forming silver metal .

- Method : In solution in dichloromethane, ferrocene is oxidised to ferrocenium hexafluorophosphate .

- Results : The result is the formation of ferrocenium hexafluorophosphate .

Catalyst for Sulfimidation

- Application : AgPF6 can be used as a catalyst for the sulfimidation .

- Method : The specific method of application is not provided in the source .

- Results : The result is the formation of sulfimides .

Catalyst for Hydroacyloxylation of Alkynes

- Application : AgPF6 can be used as a catalyst for the hydroacyloxylation of alkynes with carboxylic acids .

- Method : The specific method of application is not provided in the source .

- Results : The result is the formation of hydroacyloxylated products .

Preparation of Supramolecular Networks of Ag(I) Complexes

安全和危害

属性

IUPAC Name |

silver;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQBROMTFBBDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgPF6, AgF6P | |

| Record name | silver hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_hexafluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885326 | |

| Record name | Silver hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.832 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver hexafluorophosphate | |

CAS RN |

26042-63-7 | |

| Record name | Silver hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026042637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver (I) hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

1,190

Citations

In spite of the rich chemistry of electrophilic palladium compounds as [Pd (CH3CN) 4](BF4) 2 toward functionalization of alkanes and arenes or isomerization and polymerization of …

Number of citations: 116

pubs.acs.org

Addition of silver hexafluorophosphate to propylene carbonate (PC)-based electrolyte may suppress the cointercalation and decomposition of PC in mesocarbon microbeads (MCMB). …

Number of citations: 23

iopscience.iop.org

… Compound (I) was prepared by combining silver hexafluorophosphate with two equivalents of trimethylphosphine in dichloromethane at ambient temperature under an N 2 atmosphere. …

Number of citations: 8

scripts.iucr.org

… silver hexafluorophosphate are described. The achiral diene γ-terpinene forms a discrete mononuclear adduct with silver hexafluorophosphate … with silver hexafluorophosphate. In all …

Number of citations: 22

www.sciencedirect.com

… This is realised here in the silver hexafluorophosphate salt, which exists as a dinuclear … added to an ethanol solution (5 ml) of silver hexafluorophosphate (0.126 g, 0.5 mmol). The clear …

Number of citations: 10

scripts.iucr.org

The asymmetric unit of the polymeric title salt, {[Ag(C5H5NO)2]PF6}n, comprises an AgI cation (located on a twofold axis), two 2-pyridone ligands (with distinct coordination modes), and …

Number of citations: 3

scripts.iucr.org

… Reaction of this ligand with silver nitrate and silver hexafluorophosphate gave two different … coordination polymer, but when silver hexafluorophosphate was used, a coordination polymer…

Number of citations: 45

www.sciencedirect.com

… Bis–NHC coordinated silver hexafluorophosphate complexes displayed DPPH radical scavenging activity with an IC 50 value in the range 61 ± 14 to 131 ± 7 μM, while others displayed …

Number of citations: 17

www.sciencedirect.com

… The geometrical information contained in the structures of ligands 1 and 2 and the heteroditopic complexation of silver hexafluorophosphate are fully exploited in an independent …

Number of citations: 75

pubs.acs.org

… carboxylic acid (TX‐FLCOOH) or thioxanthone‐carbazole (TX‐C) and cationic salts, such as diphenyliodonium hexafluorophosphate (Ph 2 I + PF ) or silver hexafluorophosphate (Ag + …

Number of citations: 86

onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。